molecular formula C20H17ClN2O3 B2981343 1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-54-0

1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2981343
CAS No.: 941898-54-0
M. Wt: 368.82
InChI Key: RIGJVFVCPFLVCV-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-3-carboxamide class, characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core modified with an allyl group at the N1 position and a 3-chloro-2-methylphenyl substituent on the carboxamide moiety. The structural framework is associated with diverse pharmacological activities, including analgesic and anti-inflammatory properties, as observed in structurally related compounds . The allyl group may enhance metabolic stability or influence receptor binding compared to alkyl or aryl substitutions .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-11-23-16-10-5-4-7-13(16)18(24)17(20(23)26)19(25)22-15-9-6-8-14(21)12(15)2/h3-10,24H,1,11H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGJVFVCPFLVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinolone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The unique molecular structure of this compound contributes to its potential therapeutic applications.

Molecular Structure

The molecular formula of 1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be represented as follows:

C18H18ClNO3\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

Key Structural Features:

  • Allyl Group: Enhances biological activity and may influence the pharmacokinetics.
  • Chloro-substituted Aromatic Ring: May contribute to the compound's interaction with biological targets.
  • Hydroxyl Group: Increases solubility and potential reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions, including temperature and solvent choice. Common solvents include dimethylformamide (DMF) and pyridine. Analytical techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized product.

Anticancer Properties

Research indicates that quinolone derivatives exhibit significant anticancer activity. For instance, related compounds have shown low micromolar inhibition across various cancer cell lines. The specific anticancer activity of 1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has not been extensively documented; however, structural analogs have demonstrated promising results:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)12.0 ± 1.6
Compound BDU145 (Prostate)14.6 ± 3.9
Compound CH460 (Lung)4.9 ± 0.7

These findings suggest that modifications in the quinolone structure can lead to enhanced antiproliferative effects against specific cancer types .

Anti-inflammatory and Immunomodulatory Effects

Quinolone derivatives are also recognized for their anti-inflammatory properties. The mechanism of action is believed to involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Anticancer Screening
In a study evaluating various quinolone derivatives, a compound structurally similar to 1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide was tested against multiple cancer cell lines. The results indicated that certain modifications at the C4 position significantly impacted the anticancer efficacy, with some derivatives achieving IC50 values below 5 µM in aggressive cancer models .

Case Study 2: Anti-inflammatory Activity
Another study focused on a series of quinolone derivatives demonstrated their ability to inhibit TNF-alpha production in macrophages. The presence of the hydroxyl group was linked to enhanced anti-inflammatory activity, suggesting that similar mechanisms could be expected from 1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations and Pharmacological Data

Compound Name Substituents (N1 / Amide) Molecular Formula Notable Activity/Properties Reference
Target Compound : 1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Allyl / 3-chloro-2-methylphenyl C20H18ClN2O3 Predicted analgesic activity based on structural analogs; metabolic stability from allyl group
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Ethyl / 3-chlorophenyl C18H15ClN2O3 Lower analgesic potency compared to allyl-substituted analogs
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide H / 3-pyridylmethyl C19H17N3O5 Lead compound with 75.3% reduction in writhings (20 mg/kg dose in mice)
5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide Methyl / phenyl C17H13ClN2O3 Patent claims for anti-inflammatory applications; no explicit potency data
Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) Methyl / 4-(trifluoromethyl)phenyl C20H18F3N2O4 Clinically studied for anticancer activity; modulates immune response

Key Observations:

N1 Substituents : Allyl groups (as in the target compound) may improve pharmacokinetic profiles compared to ethyl or methyl groups. For example, allyl-substituted nitriles in related compounds show enhanced analgesic activity due to metabolite stability .

Amide Modifications : The 3-chloro-2-methylphenyl group in the target compound introduces steric and electronic effects distinct from simpler chlorophenyl or pyridylmethyl groups. Compounds with bulkier aryl groups (e.g., tasquinimod) often exhibit higher target specificity .

Activity Trends: Analgesic efficacy correlates with electron-withdrawing substituents (e.g., chloro, methoxy) on the quinoline core or amide moiety. The target compound’s 3-chloro-2-methylphenyl group aligns with this trend .

Q & A

Q. What are the established synthetic routes for 1-allyl-N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

The compound is typically synthesized via multi-step protocols involving cyclocondensation or palladium-catalyzed reductive cyclization. A common approach involves:

  • Step 1 : Preparation of the quinoline core via condensation of substituted anilines with β-keto esters under acidic conditions.
  • Step 2 : Functionalization at the 3-position via carboxamide coupling using activated esters (e.g., acid chlorides) and a base like piperidine in ethanol under reflux .
  • Step 3 : Allylation at the 1-position using allyl bromide in the presence of a base such as K₂CO₃ in DMF .
    Critical parameters include reaction temperature (reflux conditions), solvent polarity, and catalyst selection for regioselectivity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : Use ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., allyl proton signals at δ 5.1–5.8 ppm, carboxamide carbonyl at ~δ 165 ppm) .
  • Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm .
  • Crystallinity : Single-crystal X-ray diffraction to confirm molecular packing and hydrogen-bonding patterns .

Q. What in vitro biological activities have been reported for this compound?

The compound exhibits antiproliferative activity, likely through apoptosis induction. Standard assays include:

  • MTT assay (IC₅₀ determination in cancer cell lines like MCF-7 or HeLa).
  • Annexin V/PI staining to quantify apoptotic cells via flow cytometry .
  • Caspase-3/7 activation assays to confirm apoptotic pathways.
    Dose-response curves and negative controls (e.g., untreated cells) are critical for validating results .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from:

  • Purity discrepancies : Validate compound purity via elemental analysis (C, H, N) and HPLC (>95% purity threshold) .
  • Assay variability : Standardize cell culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., doxorubicin as a positive control).
  • Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

Q. What strategies are recommended for elucidating the mechanism of action?

  • Molecular docking : Screen against target proteins (e.g., Bcl-2, tubulin) using software like AutoDock Vina to predict binding affinities .
  • Kinase profiling : Use kinase inhibition panels to identify off-target effects.
  • Transcriptomic analysis : RNA-seq or qPCR to assess gene expression changes (e.g., Bax/Bcl-2 ratio) .

Q. How can structure-activity relationship (SAR) studies be optimized for analogs?

  • Substituent variation : Modify the allyl group to propargyl or cyclopropyl to assess steric/electronic effects on bioactivity.
  • Ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position of the quinoline core to enhance electrophilicity .
  • Pharmacophore mapping : Use CoMFA or CoMSIA models to correlate structural features with activity .

Q. What advanced analytical methods are suitable for stability profiling?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via UPLC-MS/MS .
  • Kinetic stability assessment : Determine half-life in simulated physiological buffers (pH 7.4) at 37°C .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Liver microsomal assays : Incubate with rat/human liver microsomes and NADPH, then quantify parent compound depletion via LC-MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

Q. What in vitro toxicity models are appropriate for safety assessment?

  • Hepatotoxicity : Primary hepatocyte cultures with ALT/AST release as markers.
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Q. How can synergistic effects with existing therapies be investigated?

  • Combinatorial screening : Use a checkerboard assay to calculate combination indices (CI) with drugs like cisplatin or paclitaxel .
  • Mechanistic synergy : Assess DNA damage (γ-H2AX foci) or autophagy (LC3-II accumulation) when co-administered .

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